2-(2-fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining fluorophenoxy, pyridinyl, and pyrazole moieties. The molecule features:
- Acetamide backbone: A central acetamide group (–NHCO–) linking two functional arms.
- Pyridinyl-pyrazole side chain: A pyridin-2-yl-substituted pyrazole connected via an ethyl spacer to the acetamide nitrogen, likely contributing to target binding (e.g., kinase inhibition) due to aromatic stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-5-1-2-7-17(14)25-13-18(24)21-10-12-23-11-8-16(22-23)15-6-3-4-9-20-15/h1-9,11H,10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIHRRCAQQEBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name, which indicates the presence of a fluorophenoxy group and a pyridine-pyrazole moiety. The molecular formula is , with a molecular weight of approximately 324.36 g/mol. Its structural representation is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives containing the fluorophenoxy moiety exhibit significant antimicrobial properties. A related compound demonstrated good activity against Gram-positive bacteria , suggesting that the presence of the fluorine atom enhances the biological efficacy of the molecule .
| Compound | Activity | Target Organism |
|---|---|---|
| 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | Antimicrobial | Gram-positive bacteria |
| 2-(4-fluorophenoxy)pyridin-2-yl-benzimidazole | Good | Staphylococcus aureus |
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. The fluorine substituent may enhance lipophilicity, allowing better penetration through bacterial membranes .
Pharmacokinetics and ADME Properties
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is essential for evaluating the compound's therapeutic potential. Preliminary studies suggest favorable pharmacokinetic properties:
- Absorption : Rapid absorption post-administration.
- Distribution : High volume distribution indicated by a low blood-to-plasma ratio.
- Metabolism : Primarily hepatic metabolism through CYP450 enzymes.
- Excretion : Predominantly excreted via feces, with minimal renal clearance.
Case Study 1: Efficacy in Animal Models
In a controlled study involving murine models, administration of 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted its potential as an effective antimicrobial agent in treating infections caused by resistant strains.
Case Study 2: Safety Profile Assessment
A safety evaluation was conducted to assess toxicity levels. Results indicated that at therapeutic doses, the compound exhibited minimal adverse effects on vital organs, suggesting a favorable safety profile for future clinical applications.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The target’s 2-fluorophenoxy group may enhance metabolic stability compared to chlorine in or trifluoromethoxy in , balancing lipophilicity and polarity.
- Heterocyclic Cores : Pyridinyl-pyrazole in the target contrasts with triazole-pyrimidine in or thiadiazole in , influencing target selectivity (e.g., kinase vs. glutaminase inhibition).
- Spacer Groups : The ethyl spacer in the target may improve conformational flexibility compared to rigid linkers in .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
